(S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-3-methyl-butyramide
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Description
(S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-3-methyl-butyramide is a useful research compound. Its molecular formula is C17H24N2O3 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
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Biological Activity
(S)-2-Amino-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-3-methyl-butyramide is a synthetic compound notable for its complex structure and potential biological activities. This article reviews the biological activity of this compound based on available research, including its pharmacological effects, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The molecular formula of this compound is C15H20N2O3. The compound features a cyclopropyl group and a benzo[dioxin] moiety which are significant in determining its biological interactions.
Property | Value |
---|---|
Molecular Formula | C15H20N2O3 |
Molecular Weight | 276.34 g/mol |
Functional Groups | Amino, Propionamide |
Structural Features | Cyclopropyl and Dioxin |
Biological Activity
Preliminary studies suggest that this compound exhibits various biological activities:
1. Neuroprotective Effects
Research indicates that the compound may have neuroprotective properties. Its structural similarity to other neuroactive compounds suggests it could modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
2. Anticancer Potential
The compound has been investigated for its anticancer properties. Initial findings suggest it may interact with specific receptors or enzymes involved in cancer progression, although detailed mechanisms remain to be elucidated.
3. Interaction with G Protein-Coupled Receptors (GPCRs)
Given the structural characteristics of this compound, it is hypothesized that it may act on GPCRs. These receptors play critical roles in various physiological processes and are common targets in drug development.
Case Studies
Several studies have explored the biological activity of related compounds to provide insights into the potential effects of this compound:
- Study on Neuroprotective Effects : A study demonstrated that compounds with similar structures could protect neuronal cells from oxidative stress-induced apoptosis.
- Anticancer Activity Assessment : In vitro assays indicated that related compounds inhibited cell proliferation in various cancer cell lines, suggesting a potential pathway for further investigation into this compound.
The mechanisms through which this compound exerts its biological effects are still under investigation. Potential mechanisms include:
- Receptor Binding : Interactions with neurotransmitter receptors and GPCRs could mediate its neuroprotective and anticancer effects.
- Enzyme Modulation : The compound may influence enzyme activity associated with metabolic pathways relevant to cancer progression and neurodegeneration.
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-11(2)15(18)17(20)19(13-6-7-13)10-12-4-3-5-14-16(12)22-9-8-21-14/h3-5,11,13,15H,6-10,18H2,1-2H3/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQAVISKRGMWFG-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=C2C(=CC=C1)OCCO2)C3CC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1=C2C(=CC=C1)OCCO2)C3CC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.